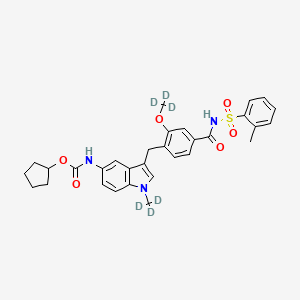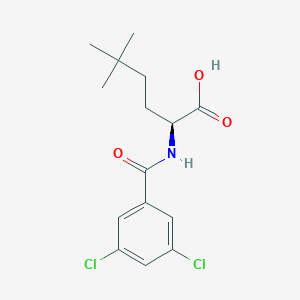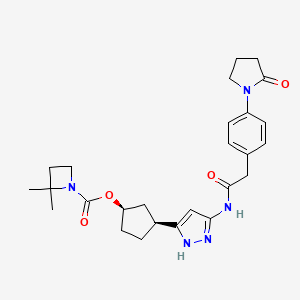
Cdk2/mdm2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2/mdm2-IN-1 is a novel small-molecule compound that functions as a dual inhibitor of cell cycle-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2). CDK2 is a kinase involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, while MDM2 is a negative regulator of the tumor suppressor protein p53. By inhibiting both CDK2 and MDM2, this compound exhibits potent antitumor activity .
Méthodes De Préparation
The synthesis of Cdk2/mdm2-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are still under development, with a focus on optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Cdk2/mdm2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Cdk2/mdm2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the mechanisms of CDK2 and MDM2 inhibition and their roles in cell cycle regulation and tumorigenesis.
Biology: In biological research, this compound is used to investigate the effects of dual inhibition of CDK2 and MDM2 on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound has shown promise as a potential antitumor agent, particularly in cancers with overexpression of CDK2 and MDM2.
Mécanisme D'action
Cdk2/mdm2-IN-1 exerts its effects by inhibiting the activities of CDK2 and MDM2. CDK2 inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 phase to the S phase. MDM2 inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in response to DNA damage .
The molecular targets of this compound include the ATP-binding site of CDK2 and the p53-binding domain of MDM2. By binding to these sites, the compound effectively inhibits the kinase activity of CDK2 and the ubiquitin ligase activity of MDM2, leading to the accumulation of p53 and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Cdk2/mdm2-IN-1 is unique in its dual inhibition of CDK2 and MDM2, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:
Roscovitine: A CDK2 inhibitor that does not target MDM2.
Nutlin-3: An MDM2 inhibitor that does not target CDK2.
Palbociclib: A CDK4/6 inhibitor that does not target CDK2 or MDM2
The dual inhibition of CDK2 and MDM2 by this compound provides a synergistic effect, making it a more potent antitumor agent compared to compounds that target only one of these proteins .
Propriétés
Formule moléculaire |
C26H33N5O4 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
[(1R,3S)-3-[3-[[2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]-1H-pyrazol-5-yl]cyclopentyl] 2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-26(2)11-13-31(26)25(34)35-20-10-7-18(15-20)21-16-22(29-28-21)27-23(32)14-17-5-8-19(9-6-17)30-12-3-4-24(30)33/h5-6,8-9,16,18,20H,3-4,7,10-15H2,1-2H3,(H2,27,28,29,32)/t18-,20+/m0/s1 |
Clé InChI |
DGNKKWXKWJHFOS-AZUAARDMSA-N |
SMILES isomérique |
CC1(CCN1C(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
SMILES canonique |
CC1(CCN1C(=O)OC2CCC(C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


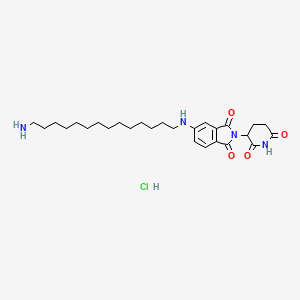


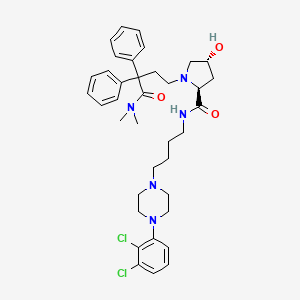
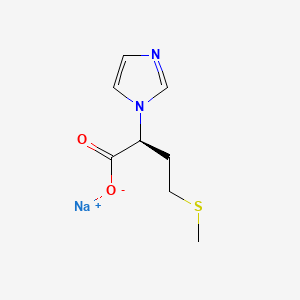
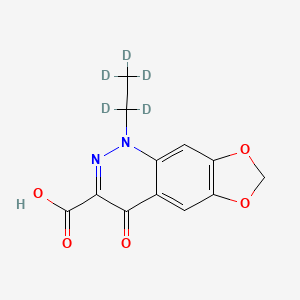
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
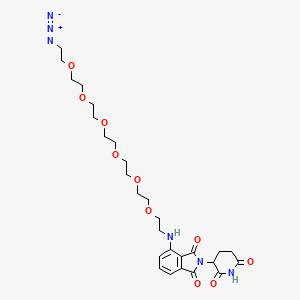
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
